ZM 306416

Description

Propriétés

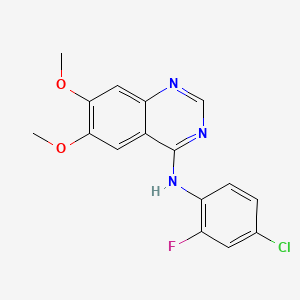

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUIUSRCUKUUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416176 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690206-97-4 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZM 306416: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 306416 is a potent, orally active, small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available data on its biochemical activity, cellular effects, and signaling pathway modulation. It is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug development.

Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases

This compound exerts its primary biological effects through the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases, with a pronounced selectivity for VEGFRs. The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, providing tumors with the necessary blood supply for expansion and metastasis.[1]

The primary targets of this compound are:

-

VEGFR-2 (KDR/Flk-1): The principal mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[1]

-

VEGFR-1 (Flt-1): While its signaling is weaker than VEGFR-2, it also contributes to angiogenesis and can act as a decoy receptor.[1]

By inhibiting these receptors, this compound effectively blocks the downstream signaling cascades that lead to the physiological and pathological formation of new blood vessels.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified against several kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values. It is important to note that variations in reported IC50 values can arise from different experimental conditions.

Table 1: VEGFR Inhibition

| Target | IC50 | Notes |

| VEGFR-2 (KDR) | 100 nM | Potent inhibition of the primary mediator of VEGF signaling.[1] |

| VEGFR-1 (Flt) | 2 µM | Inhibition of the secondary VEGF receptor.[1] |

| VEGFR-1 (Flt) | 0.33 µM | Reported from a separate study.[2] |

Table 2: Off-Target Kinase Inhibition

| Target | IC50 | Notes |

| EGFR | <10 nM | Potent inhibition of the Epidermal Growth Factor Receptor.[2] |

| Abl | 1.3 µM | Less potent inhibition of Abelson murine leukemia viral oncogene homolog 1. |

Table 3: Cellular Antiproliferative Activity

| Cell Line | IC50 | Notes |

| H3255 | 0.09 µM | EGFR-addicted Non-Small Cell Lung Cancer (NSCLC) cell line.[2] |

| HCC4011 | 0.072 µM | EGFR-addicted NSCLC cell line.[2] |

| A549 | >10 µM | Wild-type EGFR cell line. |

| H2030 | >10 µM | Wild-type EGFR cell line. |

Signaling Pathway Modulation

The binding of VEGF to its receptors initiates a cascade of intracellular signaling events. This compound, by blocking the initial receptor phosphorylation, effectively abrogates these downstream pathways.

Inhibition of the MAPK Pathway

A key downstream effector of VEGFR signaling is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. This compound has been shown to inhibit the phosphorylation of p42/44 MAPK (ERK1/2) in human thyroid follicular cells.[2][3]

Potential Effects on the PI3K/Akt Pathway

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the mechanism of action of kinase inhibitors like this compound. Note: These are generalized methods and may not reflect the exact protocols used in the primary literature for this compound, for which full-text access was not available.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and a buffer containing MgCl2 and ATP (with a tracer amount of [γ-³³P]ATP).

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Detection: Spot the reaction mixture onto a filter membrane that binds the substrate. Wash away unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of living cells, which is a proxy for cell proliferation.

-

Cell Seeding: Plate cells (e.g., HUVECs or tumor cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 for cell growth inhibition.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.

-

Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.

In Vivo Antitumor Activity

This compound is reported to be orally active and to show antiproliferative effects in vivo.[1] While specific experimental details are not available in the reviewed literature, a typical xenograft model to assess in vivo efficacy would involve the following steps:

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

Summary and Future Directions

This compound is a potent inhibitor of VEGFR-1 and VEGFR-2, with additional significant activity against EGFR. Its mechanism of action involves the blockade of ATP binding to the kinase domain, leading to the inhibition of downstream signaling pathways such as the MAPK pathway, and consequently, the suppression of cell proliferation and angiogenesis.

For a more complete understanding of the therapeutic potential and potential off-target effects of this compound, further research would be beneficial in the following areas:

-

Comprehensive Kinase Profiling: A broad kinase panel screen (kinome scan) would provide a detailed selectivity profile and identify other potential off-target kinases.

-

PI3K/Akt Pathway Analysis: Direct experimental validation and quantification of the effects of this compound on the PI3K/Akt signaling cascade would provide a more complete picture of its mechanism.

-

In Vivo Pharmacodynamics: Detailed in vivo studies correlating pharmacokinetic profiles with pharmacodynamic markers (e.g., p-VEGFR2 in tumor tissue) would be crucial for optimizing dosing schedules.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound could inform the development of combination therapies.

This technical guide provides a consolidated overview of the mechanism of action of this compound based on publicly available data. It is intended to be a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics.

References

ZM 306416: A Technical Guide to its Function as a Dual VEGFR and EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 306416 is a potent, cell-permeable small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for angiogenesis and cell proliferation. This dual inhibitory action makes this compound a valuable tool for investigating the roles of VEGFR and EGFR in both normal physiological processes and in pathological conditions such as cancer. This technical guide provides a comprehensive overview of the function of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed protocols for its experimental application.

Core Function and Mechanism of Action

This compound functions as a multi-targeted tyrosine kinase inhibitor with high affinity for VEGFR and EGFR.[1][2][3] The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), key mediators of angiogenesis, the process of new blood vessel formation.[2][4] Additionally, this compound is a highly potent inhibitor of EGFR, a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation.[1][3]

The mechanism of action involves the reversible binding of this compound to the ATP-binding pocket within the catalytic domain of the receptor tyrosine kinases. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and survival.[5] By inhibiting both VEGFR and EGFR, this compound can exert anti-proliferative and anti-angiogenic effects.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy.

| Target Kinase | Alias | IC50 (nM) | Reference |

| EGFR | ErbB1 | <10 | [1][3] |

| VEGFR-2 | KDR, Flk-1 | 100 | [1] |

| VEGFR-1 | Flt-1 | 330 | [2][3] |

| Abl | 1300 | [1] | |

| Src | 3300 |

Signaling Pathway Inhibition

This compound disrupts key signaling pathways initiated by VEGF and EGF. The following diagram illustrates the points of inhibition within these cascades.

Caption: this compound inhibits VEGFR and EGFR signaling pathways.

Experimental Protocols

The following are representative protocols for evaluating the function of this compound.

In Vitro Kinase Assay (VEGFR-2)

This protocol is designed to determine the IC50 value of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of a solution containing VEGFR-2 and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines (e.g., A549, H3255).

Materials:

-

EGFR-dependent human cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Protein electrophoresis and transfer equipment

Procedure:

-

Culture HUVECs to near confluence and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the anti-total VEGFR-2 antibody as a loading control.

Experimental Workflow Example

The following diagram outlines a typical workflow for characterizing the inhibitory activity of this compound.

Caption: A typical experimental workflow for this compound characterization.

Conclusion

This compound is a potent dual inhibitor of VEGFR and EGFR tyrosine kinases. Its ability to block key signaling pathways involved in angiogenesis and cell proliferation makes it an invaluable research tool for studying a wide range of biological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations. Careful consideration of the specific experimental conditions and appropriate controls is essential for obtaining reliable and reproducible data.

References

ZM 306416: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 306416, also known as CB 676475, is a potent, orally active small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Identified as a member of the 4-anilinoquinazoline class of compounds, this compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1 (Flt-1) and VEGFR2 (KDR), as well as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, based on available scientific literature. It includes a summary of its biological activity, detailed experimental protocols for relevant assays, and a discussion of the signaling pathways it modulates.

Introduction

The development of targeted therapies that inhibit specific molecular pathways driving cancer has revolutionized oncology. Receptor tyrosine kinases are a major class of therapeutic targets, with VEGFR and EGFR playing crucial roles in tumor angiogenesis, proliferation, and survival. This compound emerged from a research program aimed at identifying potent and selective inhibitors of these pathways. Its dual-targeting capability offers the potential to simultaneously inhibit two critical oncogenic signaling cascades.

Discovery and Development

This compound was developed as part of a series of substituted 4-anilinoquinazolines.[1] The core structure of these compounds was optimized to achieve potent inhibition of VEGFR tyrosine kinase activity.

Synthesis

The synthesis of 4-anilinoquinazolines, the class of compounds to which this compound belongs, generally involves the reaction of a substituted aniline with a 4-chloroquinazoline derivative. While the specific synthetic route for this compound is detailed in the primary literature, a general scheme is presented below.

General Synthetic Workflow for 4-Anilinoquinazolines

Caption: Generalized synthesis of 4-anilinoquinazolines.

Structure-Activity Relationship (SAR)

The development of this compound was guided by extensive structure-activity relationship studies on the 4-anilinoquinazoline scaffold. Key findings from this class of inhibitors include:

-

Bicyclic Ring System: Quinazolines and quinolines were found to be the preferred bicyclic systems for potent activity.[1]

-

Aniline Substitution: Small, lipophilic substituents such as halogens or methyl groups at the 4'-position of the aniline ring were shown to be favorable.[1]

-

Quinazoline C-6 and C-7 Positions: A wide range of substituents are tolerated at the C-7 position, while modifications at the C-6 position are more restricted.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain of VEGFR and EGFR, it prevents the phosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways.

Signaling Pathways Inhibited by this compound

Caption: this compound inhibits VEGFR and EGFR signaling pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against its primary targets and in cell-based assays.

Kinase Inhibition

| Target | IC₅₀ (μM) |

| VEGFR1 (Flt) | 0.33[2] |

| VEGFR2 (KDR) | ~0.1-2.0[3] |

| EGFR | <0.01[2] |

Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (μM) |

| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09[2] |

| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072[2] |

In Vivo Efficacy

Workflow for a Xenograft Efficacy Study

References

ZM 306416 as a VEGFR Inhibitor: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of ZM 306416 (also known as CB 676475), a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). This compound demonstrates potent inhibitory activity against VEGFR1 (Flt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2] Notably, it also exhibits significant off-target activity, particularly potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][3] This guide details its mechanism of action, summarizes its quantitative inhibitory profile, provides generalized experimental protocols for its characterization, and visualizes key signaling pathways and workflows relevant to its function. This information is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound for preclinical research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process.[5] VEGF ligands bind to and activate VEGF receptors (VEGFRs), a family of receptor tyrosine kinases (RTKs), on the surface of endothelial cells.[6] This activation triggers downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways, promoting endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]

VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic and angiogenic effects of VEGF.[9] Consequently, inhibiting VEGFR activity has become a cornerstone of anti-angiogenic cancer therapy.[5][10] this compound is a synthetic, cell-permeable compound identified as an inhibitor of VEGFR tyrosine kinases.[2][11] Its primary mechanism involves competing with ATP for the kinase domain of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling. This guide provides an in-depth look at the technical data and methodologies associated with this compound.

Chemical and Physical Properties

This compound is an N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Its key properties are summarized below.

| Property | Value | Reference |

| Alternate Names | CB 676475 | [1][3] |

| CAS Number | 690206-97-4 | [2] |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | [2][11] |

| Molecular Weight | 333.74 g/mol | [1][2][11] |

| Appearance | Off-white solid | [11] |

| Solubility | Soluble in DMSO (e.g., to 10 mM or ≥33.4 mg/mL) and Ethanol (e.g., 1-2.85 mg/mL); Insoluble in water. | [2][11] |

| Purity | >98% |

Mechanism of Action

This compound functions as a multi-kinase inhibitor, with primary activity against VEGFRs and potent activity against EGFR.

VEGFR Inhibition

This compound targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This competitive inhibition prevents receptor autophosphorylation upon ligand binding, a critical step for activating downstream signaling pathways that lead to angiogenesis.[10] The compound inhibits both major VEGFR isoforms, VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] By blocking VEGFR signaling, this compound can inhibit endothelial cell proliferation and reduce angiogenesis.[9][12]

Off-Target Kinase Inhibition

A key characteristic of this compound is its potent inhibition of EGFR, with reported IC50 values significantly lower than those for VEGFRs (<10 nM).[1][2][3][10] This makes it a dual inhibitor and an important consideration for experimental design and data interpretation. The compound also shows inhibitory activity against other tyrosine kinases, including Src and Abl, at sub-micromolar to low micromolar concentrations.[1][3]

Downstream Signaling Effects

Consistent with its mechanism as a VEGFR inhibitor, this compound has been shown to have marked inhibitory effects on the phosphorylation of downstream signaling molecules.[2] Specifically, treatment with this compound reduces the phosphorylation of VEGFR2 (at residue Y1214) and inhibits the steady-state phosphorylation of p42/44 MAPK (ERK1/2) without affecting the total expression levels of these proteins.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various kinases and in cellular assays. The reported half-maximal inhibitory concentrations (IC50) can vary between studies, as summarized below.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Receptor Subtype | IC50 Value | Reference |

|---|---|---|---|

| VEGFR | VEGFR1 (Flt) | 0.33 µM | [1] |

| VEGFR1 (Flt) | 2 µM | [3] | |

| VEGFR2 (KDR) | 100 nM | [3] | |

| General VEGFR | 0.67 µM | [2] | |

| EGFR | - | <10 nM | [1][2][3][10] |

| Src | - | 0.33 µM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| H3255 (NSCLC) | Antiproliferation | 0.09 µM | [1][3] |

| HCC4011 (NSCLC) | Antiproliferation | 0.072 µM | [1][3] |

| A549 (NSCLC, wt EGFR) | Antiproliferation | >10 µM | [3] |

| H2030 (NSCLC, wt EGFR) | Antiproliferation | >10 µM |[3] |

Experimental Protocols

The following sections describe generalized, representative protocols for assessing the activity of this compound. These are based on standard methodologies in the field.[13][14][15][16]

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a specific tyrosine kinase (e.g., VEGFR-2).

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[14]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well plates

-

Phosphocellulose filter paper or membrane

-

Scintillation counter and fluid

-

Phosphoric acid wash solution

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.

-

In a 96-well plate, add the recombinant VEGFR-2 kinase and the peptide substrate to each well containing the kinase buffer.

-

Add the diluted this compound or DMSO control to the appropriate wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.[17] The final ATP concentration should be close to its Km for the kinase, if known.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.

-

Stop the reaction by adding a solution like 3% phosphoric acid.

-

Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[18][19][20]

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM) with supplements

-

Basal medium (EBM) with low serum (e.g., 0.5-1% FBS)

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

BrdU or ³H-thymidine incorporation assay kit, or a reagent for measuring cell viability (e.g., MTT, WST-1, or resazurin).

-

Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:

-

Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight in full growth medium.

-

Starve the cells by replacing the medium with a low-serum basal medium for 4-6 hours to synchronize them.

-

Prepare a dilution series of this compound in the low-serum medium.

-

Treat the cells with the this compound dilutions for 1-2 hours prior to stimulation. Include a DMSO-only vehicle control.

-

Stimulate the cells by adding VEGF-A (e.g., 20 ng/mL) to all wells except for the unstimulated control.

-

Incubate the cells for 24-48 hours.

-

Assess cell proliferation. If using ³H-thymidine, add it to the culture for the final 4-18 hours of incubation. Then, harvest the cells onto filter mats and measure radioactivity. If using a colorimetric assay like MTT, add the reagent for the final 2-4 hours, then add solubilizer and read the absorbance.

Data Analysis:

-

Subtract the background reading from the unstimulated wells.

-

Calculate the percentage of proliferation for each this compound concentration relative to the VEGF-stimulated, DMSO-treated control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50 value.

Visualization of Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to this compound.

Caption: Simplified VEGFR-2 signaling cascade leading to key angiogenic responses.

Caption: Mechanism of action for this compound as a dual VEGFR and EGFR inhibitor.

Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Summary and Conclusion

This compound is a multi-targeted kinase inhibitor with primary activity against VEGFR1 and VEGFR2, and highly potent off-target activity against EGFR.[1][3] Its ability to block the ATP-binding site of these receptors leads to the inhibition of downstream signaling cascades, such as the MAPK pathway, and a subsequent reduction in endothelial cell proliferation.[1][2] While its dual specificity presents a challenge for dissecting the precise effects of VEGFR inhibition alone, it also makes this compound a useful tool for studying the combined roles of these pathways in angiogenesis and cancer biology. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to design and interpret studies utilizing this compound. Careful consideration of its polypharmacology is critical for the accurate interpretation of experimental outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altmeyers.org [altmeyers.org]

- 11. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]

- 12. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 19. Delphinidin inhibits endothelial cell proliferation and cell cycle progression through a transient activation of ERK-1/-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Androgens promote vascular endothelial cell proliferation through activation of a ZIP9-dependent inhibitory G protein/PI3K-Akt/Erk/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM 306416: A Potent Dual Inhibitor of EGFR and VEGFR Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ZM 306416 is a small molecule inhibitor initially recognized for its potent antagonism of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Subsequent research has revealed its significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), positioning it as a dual inhibitor of these critical signaling pathways in oncology. This technical guide provides an in-depth overview of this compound, consolidating its biochemical and cellular activities, outlining detailed experimental protocols for its characterization, and visualizing its mechanism of action within the EGFR signaling cascade. The information presented is intended to support further investigation and potential therapeutic development of this compound and related compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] Consequently, EGFR has been a prime target for the development of small molecule tyrosine kinase inhibitors (TKIs).

This compound, also known as CB 676475, was initially identified as a potent inhibitor of VEGFRs, key mediators of angiogenesis.[3] However, a high-content biosensor-based screen later identified this compound as a potent inhibitor of EGFR function, with a reported IC50 value of less than 10 nM.[3] This dual inhibitory activity against both EGFR and VEGFR presents a compelling profile for a potential anti-cancer therapeutic, capable of simultaneously targeting tumor cell proliferation and the blood supply that sustains it.

This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed information on the biochemical properties, cellular effects, and methodologies for studying this compound as an EGFR inhibitor.

Biochemical and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against EGFR and VEGFR tyrosine kinases. The following tables summarize the quantitative data available for this compound, including its IC50 values against various kinases and its anti-proliferative effects in different cell lines.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 Value | Notes |

| EGFR | <10 nM[3] | Potent inhibition of Epidermal Growth Factor Receptor. |

| VEGFR1 (Flt) | 2 µM[4] | Inhibition of Vascular Endothelial Growth Factor Receptor 1. |

| VEGFR2 (KDR) | 0.1 µM (100 nM)[4] | Potent inhibition of Vascular Endothelial Growth Factor Receptor 2. |

| Abl | 1.3 µM[4] | Less potent inhibition of Abelson murine leukemia viral oncogene homolog 1. |

| Src | 0.33 µM | Inhibition of Proto-oncogene tyrosine-protein kinase Src. |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 Value |

| H3255 | NSCLC | EGFR-addicted | 0.09 ± 0.007 µM[4] |

| HCC4011 | NSCLC | EGFR-addicted | 0.072 ± 0.001 µM[4] |

| A549 | NSCLC | Wild-type EGFR | >10 µM[4] |

| H2030 | NSCLC | Wild-type EGFR | >10 µM[4] |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. The inhibition of EGFR blocks two major signaling pathways crucial for cancer cell proliferation and survival: the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway.[5]

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as an EGFR inhibitor. These protocols are based on standard and widely accepted techniques in the field.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 100 µM.

-

Kinase Reaction Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of EGFR kinase solution (e.g., 5 ng/µL in kinase buffer) to each well.

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 25 µM ATP in kinase buffer).

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

EGFR-dependent cancer cell lines (e.g., H3255, HCC4011) and wild-type EGFR cell lines (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: Workflow for this compound inhibitor profiling.

Conclusion and Future Directions

This compound is a potent dual inhibitor of EGFR and VEGFR, with significant anti-proliferative effects in EGFR-addicted cancer cell lines. Its ability to target both tumor cell growth and angiogenesis makes it an interesting candidate for further preclinical and potentially clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel dual-acting kinase inhibitors.

Future research should focus on elucidating the in vivo efficacy of this compound in relevant animal models of cancer. Furthermore, a comprehensive kinase selectivity profile would provide a clearer understanding of its off-target effects and potential therapeutic window. Investigating the efficacy of this compound in the context of acquired resistance to other EGFR inhibitors could also be a valuable avenue of research. The continued exploration of dual-targeted inhibitors like this compound holds promise for the development of more effective and durable cancer therapies.

References

ZM 306416: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of ZM 306416, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its biochemical and cellular activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Core Data Presentation: Target Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets, Vascular Endothelial Growth Factor Receptors (VEGFRs), and notable off-targets.

| Target Family | Target | Synonym(s) | IC50 (µM) |

| VEGFR | VEGFR1 | Flt-1 | 0.33[1][2] |

| VEGFR2 | KDR, Flk-1 | 0.1, 2[3][4][5][6] | |

| EGFR | EGFR | ErbB1, HER1 | <0.01[1][2][6] |

| Other | Abl | 1.3[3] | |

| ERRα | 7.3[1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the target specificity and selectivity of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes (e.g., VEGFR1, VEGFR2, EGFR).

General Protocol (based on commercially available kinase assay kits such as ADP-Glo™ or Kinase-Glo®):

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer from a 5x stock solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[7]

-

Reconstitute the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a stock solution of ATP at a concentration near the Kₘ for the specific kinase.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Add a solution containing the purified recombinant kinase enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[2][4][7]

-

-

Signal Detection (Luminescence-based):

-

Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[7]

-

Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assays

Objective: To assess the effect of this compound on the phosphorylation of its target receptors and downstream signaling proteins in a cellular context.

Protocol: Western Blotting for Phosphorylated VEGFR2 and MAPK

-

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, or human thyroid follicular cells) to 70-80% confluency.

-

Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2 activation) for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3][8][9]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pVEGFR2 (Tyr1214) or anti-p-p42/44 MAPK) overnight at 4°C.[10]

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Cell Proliferation Assays

Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding:

-

Seed non-small cell lung cancer (NSCLC) cell lines (e.g., H3255, HCC4011, A549, H2030) in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][11][12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11][12][13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of ATP, which is an indicator of the number of viable, metabolically active cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Human Thyroid Follicular Cell Functional Assays

Objective: To assess the functional consequences of VEGFR inhibition by this compound in human thyroid follicular cells.

Protocol: Iodide Uptake Assay

-

Cell Culture:

-

Culture primary human thyroid follicular cells or a suitable cell line in a manner that maintains their differentiated function, such as in a collagen gel matrix in serum-free medium.[14]

-

-

Treatment:

-

Treat the cells with this compound (e.g., 300 nM) or vehicle control for a defined period.[10]

-

-

Iodide Uptake Measurement:

-

Wash the cells with an uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the uptake buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive ¹²⁵I-sodium iodide.

-

Incubate for a specified time to allow for iodide uptake.

-

To determine specific uptake, include control wells treated with a known inhibitor of the sodium-iodide symporter (NIS), such as perchlorate.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the amount of iodide uptake and compare the results between this compound-treated and control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a generalized workflow for its characterization.

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Caption: Simplified EGFR signaling pathway, a significant off-target of this compound.

Caption: General experimental workflow for characterizing the specificity and selectivity of this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. promega.com [promega.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com.cn [promega.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. selleckchem.com [selleckchem.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. scribd.com [scribd.com]

- 14. Iodide uptake and organification, tri-iodothyronine secretion, cyclic AMP accumulation and cell proliferation in an optimized system of human thyroid follicles cultured in collagen gel suspended in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ZM 306416 as an Inhibitor of Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ZM 306416 against the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data on its potency, detailed experimental methodologies for assessing its activity, and a visualization of the relevant signaling pathways.

Core Data Presentation

The inhibitory potency of this compound has been evaluated against EGFR and other related kinases. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Target | Inhibitor | IC50 Value | Assay Type |

| EGFR | This compound | <10 nM | Cell-free / Biochemical Assay |

| VEGFR1 (Flt) | This compound | 0.33 µM | Not Specified |

| VEGFR2 (KDR) | This compound | 0.1 µM | Not Specified |

| Abl | This compound | 1.3 µM | In vitro kinase assay |

| Src | This compound | 0.33 µM | Not Specified |

Cellular Activity of this compound

| Cell Line | Description | IC50 Value |

| H3255 | EGFR-addicted NSCLC | 0.09 µM |

| HCC4011 | EGFR-addicted NSCLC | 0.072 µM |

| A549 | Wild-type EGFR NSCLC | >10 µM |

| H2030 | Wild-type EGFR NSCLC | >10 µM |

Experimental Protocols

Characterizing the inhibitory activity of a compound like this compound on EGFR involves both biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay directly measures the enzymatic activity of purified EGFR in the presence of an inhibitor. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human EGFR protein

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitor)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the Kinase Reaction Buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR and the peptide substrate in the Kinase Reaction Buffer to their working concentrations.

-

Assay Plate Setup:

-

Add the diluted this compound solutions to the wells of a 384-well plate.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Kinase Reaction Initiation: Add the EGFR enzyme to all wells except the negative controls. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.

-

Start Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blotting)

This assay determines the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.

Materials:

-

A suitable cell line (e.g., A431, which overexpresses EGFR)

-

Cell culture medium and supplements

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

-

EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-EGFR and normalize them to total EGFR and the loading control. Compare the levels of phosphorylated EGFR in treated versus untreated cells to determine the inhibitory effect of this compound.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for biochemical and cell-based IC50 determination.

ZM 306416: A Potent Dual Inhibitor of VEGFR and EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 306416 is a synthetic, small-molecule compound recognized for its potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily characterized as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, this compound also demonstrates significant activity against the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory action makes it a valuable tool for cancer research and a potential scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an examination of its impact on relevant signaling pathways.

Chemical Structure and Properties

This compound is a quinazoline derivative with a distinct chemical structure that contributes to its potent inhibitory activity.

| Property | Value |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| CAS Number | 690206-97-4[1] |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂[1] |

| Molecular Weight | 333.74 g/mol [1] |

| Canonical SMILES | COc1cc2c(cc1OC)ncnc2Nc1ccc(Cl)cc1F |

| Appearance | Off-white solid[2] |

| Solubility | Soluble in DMSO (≥33.4 mg/mL) and ethanol (≥2.85 mg/mL with gentle warming); insoluble in water[1][2] |

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of VEGFR and EGFR. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.

Kinase Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key kinases, demonstrating a dual-targeting profile.

| Target Kinase | IC₅₀ | Reference |

| VEGFR1 (Flt-1) | 0.33 µM | [1][3] |

| VEGFR2 (KDR) | 0.1 µM | [4] |

| VEGFR (unspecified) | 0.67 µM | [1] |

| EGFR | <10 nM | [3][4] |

| Abl | 1.3 µM | [4] |

| Src | 0.33 µM | [3] |

Cellular Effects

In cellular assays, this compound has demonstrated selective anti-proliferative effects against cancer cell lines that are dependent on EGFR signaling. For instance, it shows potent activity in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, while sparing wild-type EGFR cell lines.[4]

| Cell Line | IC₅₀ (Anti-proliferative) | EGFR Status |

| H3255 (NSCLC) | 0.09 ± 0.007 µM | Addicted |

| HCC4011 (NSCLC) | 0.072 ± 0.001 µM | Addicted |

| A549 (NSCLC) | >10 µM | Wild-type |

| H2030 (NSCLC) | >10 µM | Wild-type |

Furthermore, in human thyroid follicular cells, treatment with this compound has been shown to reduce VEGFR2 phosphorylation and inhibit the steady-state levels of p42/44 MAPK phosphorylation.[1]

Signaling Pathways

The dual inhibition of VEGFR and EGFR by this compound disrupts two critical signaling pathways in cancer biology.

Caption: Inhibition of the VEGFR signaling cascade by this compound.

Caption: Inhibition of the EGFR signaling cascade by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

Caption: A generalized workflow for determining kinase inhibition.

Methodology:

-

Reagent Preparation: Recombinant human VEGFR or EGFR kinase is diluted in a kinase assay buffer. A peptide substrate and ATP are also prepared in the same buffer. This compound is serially diluted in DMSO to create a range of concentrations.

-

Incubation: The kinase is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified. This is often achieved using a luminescence-based assay where the signal is inversely proportional to kinase activity.

-

Data Analysis: The luminescence or fluorescence data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The absorbance is read on a microplate reader.

-

Data Analysis: The absorbance values are converted to percent viability relative to the vehicle-treated control. The IC₅₀ value, representing the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a potent dual inhibitor of VEGFR and EGFR, two clinically validated targets in oncology. Its well-defined chemical structure and biological activity make it an important pharmacological tool for investigating the roles of these signaling pathways in cancer and other diseases. The detailed understanding of its properties and the availability of robust experimental protocols are essential for its effective use in preclinical research and drug discovery efforts. Further investigation into its in vivo efficacy, pharmacokinetic profile, and selectivity will continue to delineate its therapeutic potential.

References

ZM 306416 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 306416 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core characteristics of this compound, with a focus on its effects in cancer cell lines. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Core Mechanism of Action

This compound is a multi-targeted kinase inhibitor, demonstrating significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Specifically, it has been shown to inhibit VEGFR1 (Flt) and KDR (VEGFR-2), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Additionally, this compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of cancer cells in various malignancies.[1][2]

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| VEGFR1 (Flt) | 0.33[1][2] |

| EGFR | <0.01[1][2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09[1] |

| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072[1] |

| A549-EGFRB | Non-Small Cell Lung Cancer (NSCLC) | 0.67[3] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on VEGFR and EGFR disrupts critical downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the targeted pathways and a general experimental workflow for characterizing such a kinase inhibitor.

Signaling Pathways

References

ZM 306416: A Technical Guide for Investigation in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 306416 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). While extensively characterized in the context of oncology, emerging evidence suggests the pathways targeted by this compound play crucial roles in the central nervous system, including in neurovascular function, neuroinflammation, and neuronal survival. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in preclinical models of neurodegenerative diseases such as Alzheimer's disease.

Core Compound Data: In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against key receptor tyrosine kinases implicated in both angiogenesis and neurobiological processes. The following table summarizes its reported in vitro efficacy.

| Target | IC50 Value |

| VEGFR1 (Flt-1) | 2 µM |

| VEGFR2 (KDR/Flk-1) | 100 nM |

| Epidermal Growth Factor Receptor (EGFR) | <10 nM |

Mechanism of Action and Relevance to Neurodegeneration

This compound exerts its biological effects by competitively inhibiting the ATP binding sites of VEGFR and EGFR, thereby blocking downstream signaling cascades.

VEGF Signaling in the CNS: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In the brain, VEGF signaling is essential for maintaining the integrity of the blood-brain barrier (BBB), promoting neurogenesis, and providing neuroprotection. Dysregulation of VEGF signaling has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of VEGFR by this compound can be a tool to investigate the role of VEGF-mediated neuroinflammation and BBB breakdown in disease models.

EGFR Signaling in Neuronal Health: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is integral to cell proliferation, differentiation, and survival. In the nervous system, EGFR signaling is involved in astrocyte activation and neuronal support.[1] Dysregulation of this pathway has been linked to neurodegenerative processes.[1] By inhibiting EGFR, this compound can be utilized to explore the consequences of modulating EGFR-dependent neuronal survival pathways.

Experimental Protocols

While detailed in vivo experimental protocols for this compound in animal models of neurodegenerative disease are not yet widely published, the following provides a methodology for its application in a relevant in vitro model of Alzheimer's disease.

In Vitro Model: Investigating Gliovascular Interactions in Alzheimer's Disease

This protocol is based on the methodology used to study the effects of this compound on human induced pluripotent stem cell (iPSC)-derived pericytes in the context of Alzheimer's disease-related gliovascular dysfunction.

Objective: To assess the impact of VEGFR/EGFR inhibition on pericyte function and gene expression in response to Alzheimer's-related stressors.

Materials:

-

Human iPSC-derived pericytes

-

Pericyte culture medium

-

This compound (solubilized in DMSO)

-

Amyloid-beta (Aβ) oligomers

-

Cell culture plates (96-well and 6-well)

-

Reagents for RNA extraction and quantitative PCR (qPCR)

-

Reagents for immunocytochemistry

Procedure:

-

Cell Culture: Culture human iPSC-derived pericytes in appropriate media and conditions until they reach the desired confluence.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pericyte culture medium to achieve the final working concentration of 10 µM. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).

-

Treatment:

-

For experiments investigating the effect of this compound alone, replace the culture medium with medium containing 10 µM this compound.

-

For co-treatment experiments, expose cells to relevant Alzheimer's-related stressors, such as aggregated Aβ (e.g., 250 nM), in the presence or absence of 10 µM this compound.

-

Include appropriate vehicle controls (e.g., medium with DMSO).

-

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

-

Endpoint Analysis:

-